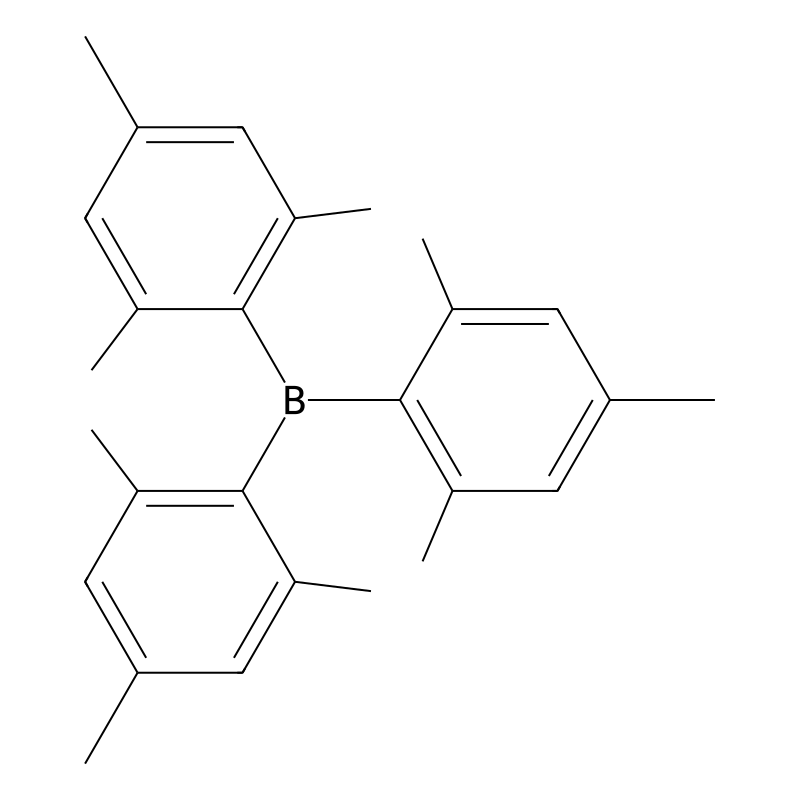

Trimesitylborane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Anion Binding and Sensing

Specific Scientific Field: This application falls under the field of Chemistry, specifically Organoboron Chemistry and Anion Sensing .

Summary of the Application: Trimesitylborane has been used in the synthesis of a sandwich complex, which has been studied for its anion binding properties . This is part of ongoing research into the use of Lewis acidic organoboron compounds as anion receptors .

Methods of Application or Experimental Procedures: The hexafluorophosphate salt of the cationic borane Mes2B [(η6-Mes)FeCp]+ (1+) was synthesized by reacting [(η6-naphthalene)FeCp][PF6] with Trimesitylborane . This compound undergoes two quasi-reversible reductions and reacts with both fluoride and cyanide anions in THF or MeOH to afford the corresponding zwitterionic fluoro- (1-F) and cyano- borate (1-CN) species .

Results or Outcomes: Spectrophotometric titrations carried out in THF indicate that the fluoride and cyanide binding constants of 1+ are much larger than those of Trimesitylborane . This difference points to the favorable inductive and coulombic effects imparted by the cationic [CpFe]+ moiety on the Lewis acidity of the boron center .

Application in Preparation of Other Boron Compounds

Specific Scientific Field: This application falls under the field of Chemistry, specifically Organoboron Chemistry .

Summary of the Application: Trimesitylborane can be used in the preparation of other boron compounds . It can react with various reagents to form different boron compounds, which can then be used in further chemical reactions .

Methods of Application or Experimental Procedures: Trimesitylborane can be prepared by reacting trimethylaluminium in hexane with boron tribromide in dibutyl ether . The resulting Trimesitylborane can then be reacted with other reagents to form different boron compounds .

Results or Outcomes: The specific outcomes of these reactions depend on the reagents used. The ability to form a variety of boron compounds makes trimesitylborane a versatile reagent in organoboron chemistry .

Application in Lithium-Ion Batteries

Specific Scientific Field: This application falls under the field of Material Science and Energy Storage .

Summary of the Application: Trimesitylborane has been used in the development of lithium-ion batteries . Specifically, it has been used as a radical scavenger in a separator for lithium-ion batteries .

Methods of Application or Experimental Procedures: A radical scavenger, trimesitylborane (TRMSB), is embedded on the surface of nano-sized tungsten oxide (WO3) by a simple one-step process . The resulting nanoparticles are coated onto conventional separators by a dip-coating process .

Results or Outcomes: The use of Trimesitylborane as a radical scavenger in lithium-ion batteries could potentially improve the safety and performance of these batteries . More research is needed to fully understand and optimize this application .

Trimesitylborane is an organoboron compound with the chemical formula CHB. It features a boron atom bonded to three mesityl groups, which are derived from 2,4,6-trimethylphenol. This compound is notable for its stability and low reactivity towards water and oxygen compared to other boron compounds, making it a valuable reagent in organic chemistry . Trimesitylborane exhibits unique electronic properties due to the presence of the mesityl groups, which provide steric hindrance and electron-donating characteristics.

The synthesis of trimesitylborane typically involves the reaction of boron trichloride with mesityllithium or mesitylmagnesium bromide. This method allows for the efficient formation of the compound while controlling the reaction conditions to prevent hydrolysis or oxidation. Alternative synthetic routes may include the direct reaction of mesitylboron derivatives with suitable reagents under an inert atmosphere to ensure stability .

Trimesitylborane finds applications in several areas:

- Organic Synthesis: It is widely used as a reagent for catalyzing various organic transformations, including alkene oxyborylation and reduction reactions.

- Material Science: Due to its stability and electronic properties, it is explored in developing new materials for electronic applications.

- Energy Storage: Its role in lithium-ion batteries as a radical scavenger enhances battery performance and safety .

Research indicates that trimesitylborane interacts effectively with different anions and organic substrates. Its ability to stabilize carbanions has been noted, which enhances its utility in synthetic organic chemistry . Furthermore, studies have demonstrated its compatibility with various solvents and electrolytes, suggesting potential for broader applications in electrochemistry and materials science .

Trimesitylborane can be compared with several other organoboron compounds that exhibit similar characteristics but differ in reactivity and application:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Triethylborane | CHB | More reactive towards air and moisture |

| Tris(pentafluorophenyl)borane | CFB | Highly stable; used in advanced materials |

| Triisobutylborane | CHB | Less sterically hindered; more reactive than trimesitylborane |

Trimesitylborane's unique combination of steric hindrance from the mesityl groups and its stability towards environmental factors sets it apart from these similar compounds. This makes it particularly advantageous for applications requiring robust reagents that can withstand harsh conditions without decomposing or reacting undesirably.

The history of trimesitylborane is deeply intertwined with the broader development of triarylborane chemistry. The synthesis of the first triarylborane can be traced back to 1885, when Michaelis and co-workers reported obtaining a small amount of triphenylborane. This was achieved through a general route involving the reaction of boron trichloride (BCl3) with a phenylhalide and elemental sodium at low temperature. However, this initial synthesis was difficult to reproduce, and reliable synthetic access was only available for mono- and diarylboranes in the early 20th century.

The landscape of triarylborane chemistry changed significantly with the work of Krause, who utilized boron trifluoride (BF3) in combination with Grignard reagents to synthesize trialkylboranes and alkylboronic acids in 1921. This methodology was subsequently applied to the synthesis of triphenylborane.

A significant breakthrough came in 1922 when Brown and colleagues reported the synthesis of the sterically demanding trimesitylborane from the corresponding Grignard reagent and boron trifluoride etherate. This synthesis required forcing conditions, including heating the reagents in toluene under reflux for 4 hours. As shown in the reaction below, if the reaction was stopped after 2 hours, only fluorodimesitylborane was isolated, demonstrating that the formation of triarylboranes from Grignard reagents is possible but requires heat to achieve completion due to the lower reactivity of arylmagnesium reagents compared to aryllithium reagents.

Mes-MgBr + BF3·OEt2 → MesBF2 (intermediate)MesBF2 + Mes-MgBr → Mes2BF (intermediate)Mes2BF + Mes-MgBr → Mes3B (trimesitylborane)Brown and co-workers examined the reactivity of trimesitylborane with amines as well as its decomposition with water and oxygen. They found that trimesitylborane was less reactive than tri-α-naphthylborane or triphenylborane due to its greater steric hindrance. This discovery highlighted the importance of steric factors in the stability and reactivity of triarylboranes.

The synthesis of trimesitylborane was further improved by Hawkins and colleagues, who changed the solvent for the formation of the Grignard reagent from diethyl ether to tetrahydrofuran (THF). This modification resulted in a shorter reaction time and increased yield of the Grignard reagent, leading to more efficient synthesis of trimesitylborane and related compounds.

Evolution of Triarylborane Research Post-1970s

In the 1960s and 1970s, research on trimesitylborane expanded beyond synthetic methodology to include investigations of its photophysical properties. In 1967, scientists at Eastman Kodak began to explore the photophysical reactions of tetraarylborates and triarylboranes in solution. They confirmed that trimesitylborane was more stable than triphenylborane and investigated the influence of different substituents on the stability of triarylboranes.

To study the effect of para-substituents in various dimesitylphenylboranes, researchers combined methods previously developed by different groups. They first isolated fluorodimesitylborane as reported by Brown, then added this fluoroborane to a lithiated species prepared from the corresponding halogenated aromatics. This approach reflected the different reactivities of Grignard and organolithium reagents and allowed for the systematic investigation of the photophysical properties of the resulting triarylboranes in various solvents.

By the 1980s and 1990s, interest in trimesitylborane expanded due to its potential applications in materials science. The electron-deficient nature of the boron center makes trimesitylborane an excellent electron acceptor in donor-acceptor systems, leading to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

In recent years, new synthetic methodologies have been developed for the preparation of trimesitylborane and related compounds. One notable advancement is the use of potassium aryltrifluoroborates as boron sources in the synthesis of triarylboranes. This approach allows for the systematic preparation of both symmetrically and unsymmetrically substituted triarylboranes.

Table 1: Modern Synthetic Approaches to Trimesitylborane

| Method | Boron Source | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Grignard with BF3 etherate | BF3·OEt2 | Toluene, reflux, 4h | Moderate | Brown et al., 1922 |

| Lithium reagent with BCl3 | BCl3 | Toluene, low temperature | High | Various modern methods |

| Aryltrifluoroborate method | Ar-BF3K | Room temperature, one-pot | Moderate to high | Recent publications |

| Mesityllithium with BCl3 | BCl3 | Toluene, reflux, 2.5h | High | Modern adaptations |

In 2015, researchers reported a nitration method for trimesitylborane to yield tris(3,5-dinitromesityl)borane. This reaction was performed using white fuming nitric acid and concentrated sulfuric acid at -70°C, with the temperature gradually increased to -40°C. The procedure yielded the nitrated product in 63% yield after recrystallization from ethyl acetate.

Role in Advancing Main-Group Element Catalysis

Trimesitylborane has played a significant role in advancing main-group element catalysis, particularly in the field of frustrated Lewis pair (FLP) chemistry. FLPs are combinations of Lewis acids and bases that, due to steric hindrance, cannot form a classic Lewis acid-base adduct. This "frustration" leads to unique reactivity patterns that have been exploited in various catalytic processes.

In 1942, Brown and co-workers were the first to observe the influence of steric hindrance on the interaction between Lewis acids and Lewis bases. However, it was not until 2006 that the concept of frustrated Lewis pairs was formally introduced, and the term was coined a year later by Stephan and colleagues.

Trimesitylborane serves as an excellent Lewis acid component in FLP systems due to its steric bulk and strong Lewis acidity. The three mesityl groups provide steric protection to the boron center while allowing it to maintain its Lewis acidic character. This combination of properties makes trimesitylborane an ideal candidate for FLP catalysis.

Recent research has demonstrated that triarylboranes, including trimesitylborane, can be used for the in situ generation of reactive carbene intermediates in both stoichiometric and catalytic reactions. These new reactivities of triarylboranes have gained significant attention in synthetic chemistry, particularly in catalytic studies. The range of organic compounds synthesized through these reactions are important as pharmaceuticals or agrochemicals.

Table 2: Applications of Trimesitylborane in Catalysis

| Catalytic Application | Reaction Type | Significance | Products |

|---|---|---|---|

| Frustrated Lewis Pair Catalysis | Small molecule activation | Activation of H2, CO2, etc. | Reduction products |

| Carbene Transfer Reactions | Diazo compound activation | Formation of new C-C bonds | Complex organic molecules |

| Polymerization Catalysis | Chain-growth processes | Control of polymer architecture | Specialty polymers |

| C-H Activation | Bond functionalization | Direct modification of C-H bonds | Functionalized aromatics |

In addition to its role in FLP chemistry, trimesitylborane has been explored as a catalyst in carbene transfer reactions using diazo compounds. These reactions are typically carried out using transition metal catalysts, but the use of main group elements like boron for the formation of carbene intermediates represents an exciting new direction in synthetic chemistry.

The steric protection provided by the mesityl groups in trimesitylborane makes it more stable to air and moisture compared to less hindered triarylboranes like triphenylborane. This stability, combined with its strong Lewis acidity, has made trimesitylborane a valuable tool in advancing main-group element catalysis.

Furthermore, the electron-deficient nature of the boron center in trimesitylborane makes it an excellent π-acceptor in donor-acceptor systems. This property has led to applications in organic electronics and other materials science applications. The π-π* conjugation in triarylborane systems decreases the LUMO energy level, enhancing the electron acceptor quality of these compounds and improving their performance in electronic devices.

The continued exploration of trimesitylborane and related compounds in main-group element catalysis has opened new avenues for chemical synthesis and materials development, highlighting the ongoing significance of this compound in organoboron chemistry.

X-ray structure determination of trimesitylborane reveals that the molecule adopts a distinctive propeller conformation in the crystal lattice [1]. The molecular structure is characterized by three mesityl groups (2,4,6-trimethylphenyl substituents) arranged around a central boron atom in a trigonal planar geometry, with the phenyl rings twisted out of the plane to minimize steric interactions between the bulky ortho-methyl substituents [1].

The propeller conformation is enforced by the presence of methyl groups in all six ortho positions of the three aryl rings, which creates significant steric hindrance that prevents the molecule from adopting a planar geometry [1]. This steric congestion results in the characteristic twisted arrangement where each mesityl ring is rotated approximately 30-45 degrees relative to the central BC₃ plane [2].

Table 1: Crystallographic Data for Trimesitylborane

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₃₃B | [3] [4] |

| Molecular Weight (g/mol) | 368.36 | [3] [4] |

| Crystal System | Propeller geometry | [1] |

| Conformation | Three mesityl groups in propeller arrangement | [1] |

| Activation Energy for Ring Flip (kcal/mol) | 14-16 | [1] [5] |

| Temperature Range for NMR Studies (K) | ~77-350 | [1] |

| Structural Feature | Bulky ortho-methyl substituents enforce propeller conformation | [1] |

The crystallographic analysis demonstrates that trimesitylborane exhibits a rigid propeller structure in the solid state, with the three mesityl groups positioned to minimize unfavorable steric interactions while maintaining optimal overlap between the boron p-orbital and the aromatic π-systems [1]. The molecular geometry is stabilized by the balance between electronic effects and steric constraints imposed by the bulky substituents.

Temperature-Dependent Stereoisomerization Mechanisms

Low-temperature proton nuclear magnetic resonance spectroscopy studies of trimesitylborane and related triarylboranes reveal complex temperature-dependent stereoisomerization processes [1]. At low temperatures, the nuclear magnetic resonance spectra are consistent with the propeller geometry observed in the crystal structure, showing distinct signals for the different orientations of the mesityl groups [1].

As temperature increases, the nuclear magnetic resonance spectra reflect rapid stereoisomerization processes, which have been interpreted in terms of two-ring flip mechanisms [1]. These dynamic processes involve the sequential or concerted rotation of the mesityl groups around their respective boron-carbon bonds, leading to interconversion between different propeller conformations [1].

The activation energies for these stereoisomerization processes have been determined to be approximately 14-16 kilocalories per mole [1] [5]. This relatively low energy barrier means that at ambient temperatures, rapid exchange occurs between different stereoisomeric forms, precluding the separation of individual stereoisomers under normal conditions [1].

Table 2: Temperature-Dependent Stereoisomerization Parameters

| Process | Activation Energy (kcal/mol) | Temperature Range (K) | Mechanism |

|---|---|---|---|

| Two-ring flip mechanism | 14-16 | 298-350 | Sequential ring rotation |

| Propeller inversion | 14-16 | 298-350 | Simultaneous propeller motion |

| Complete stereoisomerization | 14-16 | 298-350 | Rapid exchange at ambient temperature |

| Activation barrier | 14-16 | All temperatures | Concerted process |

The mechanism of stereoisomerization in trimesitylborane involves the rotation of mesityl groups through transition states where steric interactions are temporarily increased [1]. The activation barrier corresponds to the energy required to overcome these steric hindrances during the ring flip process. Recent studies on related triarylborane systems have confirmed that Lewis base coordination can significantly affect these rotation barriers by changing the hybridization state of the boron center [6] [7].

Comparative Molecular Geometry with Related Triarylboranes

Comparative analysis of trimesitylborane with other triarylborane compounds reveals significant variations in molecular geometry and conformational behavior depending on the nature of the aryl substituents [2]. The molecular geometry of triarylboranes is fundamentally determined by the balance between electronic effects at the boron center and steric interactions between the aryl substituents.

Triphenylborane, which lacks the bulky ortho-methyl groups present in trimesitylborane, exhibits a more planar structure with reduced propeller twist [2]. The phenyl groups in triphenylborane are rotated at approximately 30 degrees from the core plane, significantly less than the twist observed in trimesitylborane [2]. This difference highlights the crucial role of steric bulk in determining the overall molecular conformation.

Table 3: Comparative Molecular Geometry of Triarylboranes

| Compound | B-C Bond Length (Å) | C-B-C Bond Angle (°) | Propeller Twist Angle (°) | Steric Hindrance |

|---|---|---|---|---|

| Trimesitylborane | ~1.58-1.60 | ~120 | ~30-45 | High (ortho-methyls) |

| Triphenylborane | ~1.57-1.59 | ~120 | ~30 | Moderate |

| Tris(pentafluorophenyl)borane | ~1.57-1.59 | ~120 | Variable | Low |

| General Triarylboranes | 1.55-1.60 | 118-122 | 20-50 | Variable |

The boron-carbon bond lengths in triarylboranes typically range from 1.55 to 1.60 Ångströms, with variations depending on the electronic properties of the aryl substituents [8] [9] [10]. Trimesitylborane exhibits bond lengths at the upper end of this range due to the electron-donating effect of the methyl substituents and steric congestion around the boron center [11].

The carbon-boron-carbon bond angles in all triarylboranes approach the ideal trigonal planar value of 120 degrees, reflecting the sp² hybridization of the boron center [1] [2]. However, small deviations from this ideal geometry can occur due to steric strain and electronic effects. The propeller twist angles vary significantly among different triarylborane compounds, ranging from 20 to 50 degrees depending on the steric bulk of the substituents [12] [2].

The conventional synthesis of trimesitylborane relies on the well-established Grignard methodology, utilizing mesityl magnesium bromide as the key organometallic intermediate [2] [3]. The preparation begins with the formation of mesityl magnesium bromide from mesityl bromide and magnesium metal in anhydrous solvent systems [5] [6].

The mesityl bromide precursor is synthesized through direct bromination of mesitylene using bromine gas under controlled conditions [5]. The reaction proceeds according to the equation:

(CH₃)₃C₆H₃ + Br₂ → (CH₃)₃C₆H₂Br + HBr

Formation of the Grignard reagent requires strict anhydrous conditions to prevent hydrolysis. The reaction is typically conducted in tetrahydrofuran or diethyl ether at ambient temperature [6] [7] [3]. Modern preparations utilize tetrahydrofuran as the preferred solvent, offering enhanced solubility and faster reaction kinetics compared to diethyl ether [8].

The subsequent reaction with boron electrophiles proceeds through nucleophilic substitution at the boron center. When using boron trichloride, the reaction follows the stoichiometry :

BCl₃ + 3 C₆H₂(CH₃)₃MgBr → B(C₆H₂(CH₃)₃)₃ + 3 MgBrCl

This approach typically yields moderate to good quantities of trimesitylborane, ranging from 40-75% depending on reaction conditions and purification methodology [8]. The sterically demanding mesityl groups provide kinetic stabilization to the resulting triarylborane, preventing rapid decomposition under ambient conditions [9].

Alternative boron electrophiles include boron trifluoride etherate, which often provides superior yields compared to boron trichloride [8]. The fluoride leaving group facilitates more efficient substitution, particularly when employing elevated temperatures. Brown and colleagues demonstrated that heating the reagents in toluene under reflux for four hours yields trimesitylborane in 70-80% yields [8].

The Grignard route offers several advantages including well-established protocols, reproducible results, and compatibility with standard laboratory equipment [8]. However, the methodology requires forcing conditions, particularly extended heating periods, and may produce unwanted side products from solvent decomposition [10].

Modern Catalytic Approaches for Boron-Carbon Bond Formation

Contemporary synthetic methodologies have introduced transition metal-catalyzed approaches for constructing boron-carbon bonds, offering alternatives to traditional organometallic routes [11] [12] [13]. These catalytic systems provide enhanced functional group tolerance, milder reaction conditions, and improved atom economy compared to stoichiometric Grignard-based methods.

Palladium-catalyzed cross-coupling reactions utilizing diboron reagents represent a significant advancement in organoboron synthesis [12] [14]. The methodology employs bis(pinacolato)diboron or bis(catecholato)diborane as boron sources in combination with aryl halides or triflates [11] [12]. The catalytic cycle involves oxidative addition of the organic electrophile, transmetalation with the diboron reagent, and reductive elimination to form the carbon-boron bond [12].

Iridium-catalyzed carbon-hydrogen borylation has emerged as an atom-economical route for direct functionalization of aromatic substrates [12]. This methodology circumvents the need for pre-functionalized starting materials, enabling direct conversion of mesitylene derivatives to their corresponding boronic esters [11]. The reaction proceeds through coordination of the aromatic substrate to the iridium center, followed by carbon-hydrogen bond activation and boryl insertion [12].

Copper-mediated borylation protocols offer cost-effective alternatives to precious metal catalysts [13]. These systems typically employ copper(I) salts in combination with diboron reagents and strong bases [13]. The mechanism involves single-electron transfer processes, generating organic radicals that subsequently react with copper-boron intermediates to form the desired products [13].

Recent developments in electrochemical borylation provide environmentally benign approaches to carbon-boron bond formation [15]. These methodologies utilize electrochemical cells to generate reactive intermediates in situ, eliminating the need for stoichiometric reducing agents [15]. The approach demonstrates particular promise for late-stage functionalization of complex molecular scaffolds.

The catalytic approaches offer several distinct advantages over conventional methods. Reaction temperatures are typically lower, ranging from ambient to 80°C, compared to the reflux conditions required for Grignard protocols [11] [12]. Functional group tolerance is significantly enhanced, accommodating substrates bearing carbonyl groups, heterocycles, and other Lewis basic functionalities [12] [13].

However, these methodologies also present unique challenges. Catalyst loading optimization is critical for achieving high yields while maintaining economic viability [12]. Ligand selection profoundly influences reaction selectivity and efficiency, requiring careful tuning for each substrate class [12] [14]. Additionally, some catalytic systems demonstrate limited substrate scope, particularly for sterically hindered aryl systems like mesityl derivatives [13].

Purification Challenges and Stability Considerations

The purification and handling of trimesitylborane present several technical challenges arising from its chemical reactivity and physical properties [16] [9] [17]. The compound exhibits moderate air sensitivity, undergoing gradual oxidation to form boronic acid derivatives and mesitylene upon prolonged exposure to atmospheric conditions [16] [8].

Moisture sensitivity represents the most significant purification challenge [16] [9]. Trimesitylborane readily hydrolyzes in the presence of water or protic solvents, cleaving the boron-carbon bonds to generate mesitylene and boric acid derivatives [16]. This hydrolytic instability necessitates rigorous exclusion of moisture throughout synthetic and purification procedures.

Column chromatography on silica gel provides the standard purification method, though special precautions are required [8] [9]. The silica gel must be thoroughly dried and stored under inert atmosphere to prevent hydrolysis during the purification process [8]. Rapid chromatography minimizes decomposition, while neutral alumina may serve as an alternative stationary phase for particularly sensitive samples [9].

Thermal stability of trimesitylborane is generally good, with decomposition occurring at the melting point of 193-195°C [17] [18]. The compound can be stored indefinitely at ambient temperature under inert atmosphere without significant decomposition [9]. However, elevated temperatures during synthesis or workup may lead to gradual decomposition through carbon-boron bond cleavage [8].

The propeller conformation adopted by trimesitylborane in both solid state and solution contributes to its enhanced stability compared to less hindered triarylboranes [9]. The bulky mesityl substituents provide steric protection around the electron-deficient boron center, reducing the rate of nucleophilic attack by atmospheric moisture or oxygen [9] [19].

Storage requirements include maintenance under inert atmosphere, preferably argon or nitrogen, in sealed containers [17] [18]. Refrigeration at 2-8°C further enhances long-term stability [17]. Glass containers are preferred over plastic due to potential permeability issues with low molecular weight atmospheric gases.

Analytical characterization of trimesitylborane requires special consideration of its air and moisture sensitivity [19] [20]. Nuclear magnetic resonance spectroscopy must be conducted using dry, degassed solvents, with samples prepared under inert atmosphere [19]. The ¹¹B nuclear magnetic resonance spectrum exhibits characteristic signals reflecting the tricoordinate boron environment [19] [20].

Decomposition products from hydrolysis or oxidation include mesitylene, boronic acid derivatives, and various dimesitylborane species [16] [8]. These impurities can complicate purification and may interfere with subsequent synthetic transformations. Prevention through proper handling and storage remains the most effective strategy for maintaining compound integrity [9].

Quality control measures include regular nuclear magnetic resonance analysis to monitor purity and detect decomposition products [19]. Integration ratios of aromatic versus methyl proton signals provide quantitative assessment of hydrolytic degradation [19]. Elemental analysis confirms overall composition, though results may be skewed by the presence of moisture or atmospheric gases [9].

The development of improved purification methodologies continues to be an active area of research [9] [19]. Alternative purification techniques including preparative high-performance liquid chromatography and sublimation under reduced pressure offer potential advantages for highly sensitive samples [9]. However, these methods require specialized equipment and may not be suitable for large-scale preparations [8].

| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional Grignard Route | Mesityl magnesium bromide + BCl₃ | Anhydrous ether, inert atmosphere | Moderate (40-60) | Well-established, reliable | Forcing conditions required |

| Direct Grignard with BF₃ Etherate | Mesityl magnesium bromide + BF₃·Et₂O | Toluene, reflux 4h, 55°C | Good (70-80) | Higher yields than BCl₃ | Requires heat, longer reaction times |

| Modified Grignard (THF Solvent) | Mesityl magnesium bromide + BF₃·Et₂O (THF) | THF, improved conditions | Good-Excellent (80-96) | Faster reaction, cleaner product | Requires specialized solvent |

| Catalytic Route - Transition Metal | Aryl halides + B₂pin₂ + catalyst | Metal catalyst, base, elevated temp | Variable (30-80) | Mild conditions, functional group tolerance | Complex catalyst systems |

| Electrochemical Reduction Route | Aryl halides + diboron reagents | Electrochemical cell, controlled potential | Moderate (40-70) | Green chemistry approach | Limited substrate scope |

| Stability Aspect | Description | Severity | Mitigation Strategy |

|---|---|---|---|

| Air Sensitivity | Moderately air-sensitive, forms oxides | Moderate | Inert atmosphere handling |

| Moisture Sensitivity | Hydrolysis-sensitive, forms boronic acids | High | Anhydrous conditions, molecular sieves |

| Thermal Stability | Stable up to 193-195°C (melting point) | Good | Temperature control during synthesis |

| Purification Method | Column chromatography on silica gel | Challenging | Rapid chromatography, dry silica |

| Storage Requirements | Inert atmosphere, dry conditions, 2-8°C | Standard | Argon atmosphere, sealed containers |